molecular formula C16H17F5N4O2S B4363264 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-[3-(trifluoromethyl)phenyl]piperazine

1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No.: B4363264
M. Wt: 424.4 g/mol
InChI Key: AOGCKBJNINISNS-UHFFFAOYSA-N
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Description

1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-[3-(trifluoromethyl)phenyl]piperazine is a synthetic chemical compound known for its complex structure and potential applications in various scientific fields. This compound combines unique functional groups, including pyrazole, sulfonyl, and trifluoromethyl, which impart distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multi-step organic reactions. The starting materials often include:

  • Difluoromethylated pyrazole derivatives

  • Trifluoromethyl-substituted phenyl compounds

  • Piperazine

Key synthetic steps may include:

  • Nucleophilic substitution: Reactions involving nucleophiles and electrophiles to form carbon-nitrogen bonds.

  • Sulfonylation: Introduction of the sulfonyl group via sulfonyl chlorides and bases.

  • Cyclization: Formation of the pyrazole ring structure through cyclization reactions.

Common reaction conditions might include solvents like dichloromethane, catalysts like palladium on carbon, and temperature control.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis steps with optimizations for yield, cost-effectiveness, and safety. Batch processing or continuous flow reactors might be used to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-[3-(trifluoromethyl)phenyl]piperazine can undergo several chemical reactions, including:

  • Oxidation: Can be oxidized using strong oxidizing agents like potassium permanganate.

  • Reduction: Reductive reactions may involve agents like lithium aluminum hydride.

  • Substitution: Nucleophilic and electrophilic substitutions can occur on the aromatic and heterocyclic rings.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, sulfuric acid

  • Reduction: Lithium aluminum hydride, ethanol

  • Substitution: Halogenating agents, bases

Major Products

  • Oxidation products: Aldehydes or carboxylic acids from partial or full oxidation.

  • Reduction products: Alcohols or alkanes.

  • Substitution products: Halogenated derivatives or other substituted compounds.

Scientific Research Applications

This compound is valuable in various research domains:

Chemistry

  • Used as a building block for synthesizing more complex molecules.

  • Studies on its reactivity and stability provide insights into similar chemical structures.

Biology

  • Potential inhibitor or activator in enzyme studies.

  • Used in assays to investigate biochemical pathways.

Medicine

  • Investigation into its potential pharmacological activities.

  • Research into its possible uses as a drug candidate for various diseases.

Industry

  • Utilized in materials science for developing new polymers or catalysts.

Mechanism of Action

Mechanism

The compound may exert its effects through interactions with specific molecular targets, such as enzymes or receptors. Its mechanism of action may involve:

  • Binding to active sites of enzymes, thereby inhibiting or modifying their activity.

  • Interaction with cellular receptors, potentially affecting signal transduction pathways.

Molecular Targets and Pathways

  • Enzymes: Kinases, proteases

  • Receptors: G-protein-coupled receptors, ion channels

  • Pathways: Inflammatory response, metabolic pathways

Comparison with Similar Compounds

Similar Compounds

  • 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-phenylpiperazine

  • 1-{[1-(methyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-[3-(trifluoromethyl)phenyl]piperazine

  • 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-[3-(fluoromethyl)phenyl]piperazine

Uniqueness

1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-[3-(trifluoromethyl)phenyl]piperazine stands out due to its trifluoromethyl group, which can enhance its metabolic stability and bioavailability. This unique feature may make it more effective in its intended applications compared to similar compounds.

This compound continues to be a subject of research, promising potential in various scientific and industrial fields. Its complex structure and unique properties ensure its relevance in contemporary studies and applications.

Properties

IUPAC Name

1-[1-(difluoromethyl)-5-methylpyrazol-4-yl]sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F5N4O2S/c1-11-14(10-22-25(11)15(17)18)28(26,27)24-7-5-23(6-8-24)13-4-2-3-12(9-13)16(19,20)21/h2-4,9-10,15H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGCKBJNINISNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C(F)F)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F5N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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